1-Cyclohexyl-2-phenylethanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

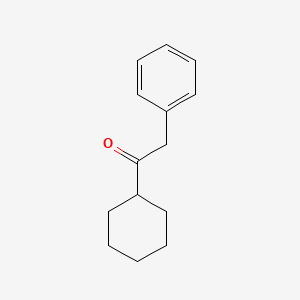

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclohexyl-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBBLULITNXPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383258 | |

| Record name | 1-cyclohexyl-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61259-29-8 | |

| Record name | 1-cyclohexyl-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 1 Cyclohexyl 2 Phenylethanone

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced technologies that offer improvements in efficiency, safety, and scalability over traditional batch methods.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of ketones. rsc.org The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer, enabling precise temperature control and the safe use of highly exothermic or hazardous reactions. rsc.orgacs.org This leads to improved reaction efficiency, higher yields, better reproducibility, and reduced waste. rsc.org

For the synthesis of a ketone like 1-cyclohexyl-2-phenylethanone, a multi-step sequence could be designed in a continuous flow setup. For example, the reaction of a Grignard reagent with a Weinreb amide can be performed in a flow reactor to produce ketones in high yields, avoiding the common side-reaction of over-addition that leads to tertiary alcohols. acs.orgacs.org Flow conditions can prevent the premature breakdown of reaction intermediates, and residence times can be precisely controlled, often reducing reaction times from hours to minutes. acs.orgorganic-chemistry.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Ketone Formation

| Reaction | Method | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Dibenzosuberone Synthesis | Batch | -100 °C | 2 hours | 56% | acs.org |

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. tandfonline.com This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. tandfonline.commdpi.com The ability to perform reactions under solvent-free conditions is another key advantage, aligning with the principles of green chemistry. rsc.org

The synthesis of this compound could be expedited using microwave irradiation in several key steps. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, which are often used to form carbon-carbon bonds, are frequently accelerated by microwaves. A potential route could involve the microwave-assisted coupling of a cyclohexyl-based organometallic reagent with a phenylacetyl derivative. Reports show that such microwave-assisted reactions can be completed in minutes rather than the hours required for conventional heating, often with improved yields. nih.gov

Visible-light photoredox catalysis has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds by enabling the functionalization of otherwise inert C-H bonds. nih.govnih.gov This methodology relies on a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under mild conditions. nih.gov

For structures related to this compound, photoredox catalysis offers novel synthetic pathways. For example, an acylation reaction could be achieved by functionalizing a C(sp²)-H bond on a benzene (B151609) ring with an acyl radical precursor. rsc.org Alternatively, a C(sp³)-H bond on a cyclohexane (B81311) substrate could be targeted. In this approach, a photocatalyst, in conjunction with a hydrogen atom transfer (HAT) agent, can selectively abstract a hydrogen atom from cyclohexane to generate a cyclohexyl radical. acs.org This radical can then be coupled with a suitable phenylacetyl-containing species to form the carbon skeleton of the target molecule. This approach avoids the need for pre-functionalization of the starting materials, making it a more atom-economical route. nih.govacs.org

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the advanced techniques described above align with this philosophy.

Energy Efficiency : Microwave-assisted synthesis and photoredox catalysis are highly energy-efficient. tandfonline.commdpi.com Microwaves provide rapid, localized heating, while photoredox reactions can often be driven by low-energy visible light from LEDs at ambient temperature. nih.gov

Alternative Solvents and Conditions : Many modern synthetic methods aim to reduce the use of volatile organic solvents. Microwave synthesis can often be performed under solvent-free conditions. rsc.org Mechanochemistry, the use of mechanical force (e.g., grinding) to induce chemical reactions, is another solvent-free technique that could be applied to steps in the synthesis of this compound. researchgate.net

Catalysis : The use of catalysts is a cornerstone of green chemistry. The development of catalysts based on earth-abundant and non-toxic metals like iron is a significant advancement over traditional catalysts based on precious metals like palladium or rhodium. acs.orgrsc.org

Atom Economy : Synthetic routes that maximize the incorporation of all materials from the starting reagents into the final product are considered more "green." C-H functionalization strategies, such as those enabled by photoredox catalysis, are particularly notable for their high atom economy as they reduce the need for pre-activated substrates and protecting groups. nih.govliverpool.ac.uk

One-pot tandem reactions, where multiple transformations occur in the same reaction vessel, also contribute to a greener process by minimizing waste and purification steps. A reported one-pot synthesis of cyclohexylphenols using a tandem system of Raney® Nickel and a zeolite catalyst exemplifies this approach. rsc.org

Reaction Mechanisms and Kinetics Associated with 1 Cyclohexyl 2 Phenylethanone

Mechanism of Formation via Various Synthetic Routes

The synthesis of 1-cyclohexyl-2-phenylethanone, an α-aryl ketone, can be achieved through several established synthetic methodologies. The core of these syntheses lies in the formation of a carbon-carbon (C-C) bond between the cyclohexyl carbonyl moiety and the benzyl (B1604629) group. The primary routes include Friedel-Crafts acylation, Grignard reagent addition, and transition-metal-catalyzed α-arylation of ketones.

Friedel-Crafts Acylation:

One of the classic methods for forming aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org In a potential pathway to synthesize a precursor to this compound, benzene (B151609) can be acylated with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.orgyoutube.com

The reaction mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of cyclohexylacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com This acylium ion is a potent electrophile.

Electrophilic Aromatic Substitution: The electron-rich π-system of the benzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

| Step | Description | Reactants | Intermediates | Products |

| 1 | Acylium Ion Formation | Cyclohexylacetyl chloride, AlCl₃ | Acylium-Lewis acid complex | Cyclohexylacetylium ion, AlCl₄⁻ |

| 2 | Nucleophilic Attack | Benzene, Cyclohexylacetylium ion | Arenium ion (sigma complex) | - |

| 3 | Deprotonation | Arenium ion, AlCl₄⁻ | - | This compound, HCl, AlCl₃ |

Grignard Reaction:

An alternative approach involves the use of a Grignard reagent. mnstate.eduyoutube.com This method could involve the reaction of a benzylmagnesium halide (e.g., benzylmagnesium bromide) with a cyclohexyl carbonyl derivative, such as cyclohexanecarbonyl chloride.

The mechanism unfolds as follows:

Nucleophilic Attack: The highly nucleophilic carbon atom of the benzylmagnesium bromide attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the chloride ion and forming the ketone, this compound. youtube.com

It is important to note that Grignard reagents can add to the ketone product to form a tertiary alcohol. youtube.com Therefore, careful control of reaction conditions, such as temperature and stoichiometry, is essential to favor the formation of the desired ketone.

Palladium-Catalyzed α-Arylation of Ketones:

Modern synthetic methods often employ transition-metal catalysis for the formation of C-C bonds. nih.gov The palladium-catalyzed α-arylation of ketones is a powerful tool for synthesizing α-aryl ketones. nih.govnih.govrsc.org In a potential synthesis of this compound, cyclohexanone (B45756) could be coupled with a phenyl electrophile, such as a benzyl halide, in the presence of a palladium catalyst and a suitable ligand.

The generally accepted catalytic cycle involves: nih.govacs.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the benzyl halide to form a Pd(II) intermediate.

Enolate Formation: A base deprotonates cyclohexanone to form the corresponding enolate.

Transmetalation: The enolate coordinates to the Pd(II) complex, replacing the halide.

Reductive Elimination: The aryl and enolate groups on the palladium complex couple, forming the C-C bond of this compound and regenerating the Pd(0) catalyst. acs.org

| Catalyst System | Reactants | Key Steps | Product |

| Pd(0) with phosphine ligand | Cyclohexanone, Benzyl bromide, Base | Oxidative Addition, Transmetalation, Reductive Elimination | This compound |

When the ketone substrate is prochiral or when a chiral center is generated during the reaction, the stereoselectivity of the synthesis becomes a critical aspect. For this compound, which has a chiral center at the α-carbon, achieving high enantioselectivity is a significant synthetic challenge.

In Grignard Reactions: The addition of a Grignard reagent to an α-chiral ketone generally leads to the formation of diastereomers. stackexchange.com The stereochemical outcome is often governed by Felkin-Anh or related models, which predict the preferred trajectory of the nucleophilic attack based on the steric and electronic properties of the substituents on the chiral center. nih.gov However, for reactions involving allylmagnesium reagents, these models may not be applicable due to the rapid rate of bond formation. nih.gov To achieve enantioselectivity in Grignard additions to prochiral ketones, chiral ligands can be employed to create a chiral environment around the reacting species. nih.govrsc.org

In Palladium-Catalyzed α-Arylation: Achieving enantioselectivity in the palladium-catalyzed α-arylation of ketones relies heavily on the use of chiral ligands. berkeley.edursc.orgnih.gov These ligands, often bulky phosphines with binaphthyl or other chiral backbones, coordinate to the palladium center and create a chiral pocket. berkeley.edunih.gov This chiral environment influences the geometry of the transition state during the reductive elimination step, favoring the formation of one enantiomer over the other. The dihedral angle of the biaryl backbone of the ligand has been shown to be a crucial factor in determining the level of enantioselectivity. berkeley.edunih.gov

Friedel-Crafts Acylation: The rate of Friedel-Crafts acylation is influenced by the nature of the aromatic substrate, the acylating agent, and the catalyst. acs.org The reaction is typically first order with respect to the aromatic compound and the acyl chloride-Lewis acid complex. acs.org The rate-determining step is generally considered to be the electrophilic attack of the acylium ion on the aromatic ring. masterorganicchemistry.com

Grignard Reactions: The kinetics of Grignard reactions can be complex and are influenced by factors such as the solvent, the nature of the halide, and the presence of impurities. The rate-determining step is often the addition of the Grignard reagent to the carbonyl compound.

Palladium-Catalyzed Cross-Coupling: The kinetics of palladium-catalyzed cross-coupling reactions are intricate, involving multiple steps in the catalytic cycle. acs.org The rate-determining step can vary depending on the specific reactants and conditions but is often either the oxidative addition or the reductive elimination. chemrxiv.org Kinetic studies of Heck reactions, a related palladium-catalyzed process, have shown that the reaction rate can be influenced by the concentrations of the catalyst, aryl halide, and alkene. acs.org

Degradation Pathways and Mechanisms

The degradation of this compound can occur through photochemical and thermal pathways, leading to the formation of various smaller molecules.

Aromatic ketones like this compound are known to undergo photochemical reactions upon absorption of UV light. The most common photochemical processes for ketones are the Norrish Type I and Norrish Type II reactions. researchgate.netresearchgate.netrsc.org

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). For this compound, this can lead to the formation of a cyclohexylcarbonyl radical and a benzyl radical. These radicals can then undergo a variety of secondary reactions, including:

Decarbonylation: The cyclohexylcarbonyl radical can lose a molecule of carbon monoxide to form a cyclohexyl radical.

Recombination: The radical fragments can recombine to form various products.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. researchgate.netrsc.org This biradical can then undergo either cleavage to form an enol and an alkene or cyclization to form a cyclobutanol derivative (Yang cyclization). rsc.org For this compound, a γ-hydrogen is available on the cyclohexyl ring, making the Norrish Type II pathway plausible.

| Degradation Pathway | Initial Step | Key Intermediate | Potential Products |

| Norrish Type I | α-cleavage of the C-C bond adjacent to the carbonyl | Cyclohexylcarbonyl radical, Benzyl radical | Carbon monoxide, cyclohexyl and benzyl derivatives |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-biradical | Enol, alkene, cyclobutanol derivative |

At elevated temperatures, ketones can undergo thermal decomposition. The specific pathways for this compound have not been reported, but general mechanisms for ketone pyrolysis can be considered. The thermal decomposition of ketones often involves radical chain reactions initiated by the homolytic cleavage of C-C bonds. ugent.be For this compound, the weakest bond is likely the C-C bond alpha to the carbonyl group, similar to the Norrish Type I cleavage. The resulting radicals can then initiate a cascade of hydrogen abstraction, elimination, and recombination reactions, leading to a complex mixture of smaller hydrocarbons and oxygenated compounds.

Oxidative Degradation Mechanisms

While specific studies on the oxidative degradation of this compound are not extensively documented in publicly available literature, the potential pathways can be inferred from the chemistry of similar ketones and alkylaromatic compounds. Oxidative degradation can be initiated by various means, including heat, light (photochemical oxidation), or chemical oxidants.

A plausible mechanism involves the formation of radical intermediates. The benzylic protons on the carbon adjacent to the phenyl group are particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting benzyl radical. Similarly, the protons alpha to the carbonyl group can be abstracted to form an enolate radical.

Under aerobic conditions, these carbon-centered radicals can react with molecular oxygen to form peroxy radicals. These peroxy radicals are key intermediates that can propagate the degradation process through various pathways, including:

Hydrogen Abstraction: The peroxy radical can abstract a hydrogen atom from another molecule of this compound, generating a hydroperoxide and a new carbon-centered radical.

Cyclization and Rearrangement: The peroxy radical can undergo intramolecular reactions, leading to the formation of cyclic peroxides and other rearranged products.

Fragmentation: The unstable hydroperoxides can decompose, often catalyzed by trace metals, to form alkoxy and hydroxy radicals. These highly reactive species can initiate further degradation, leading to the cleavage of carbon-carbon bonds and the formation of a complex mixture of smaller molecules, such as benzoic acid, cyclohexanecarboxylic acid, and various aldehydes and ketones.

The kinetics of oxidative degradation are typically complex and depend on factors such as temperature, oxygen concentration, and the presence of initiators or inhibitors. The initial steps involving radical formation are often the rate-determining steps.

Reactivity and Transformation Mechanisms

The presence of the carbonyl group, the phenyl ring, and the cyclohexyl ring endows this compound with a diverse range of reactivity.

Electrophilic Aromatic Substitution Reactions

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The -(CH2)C(=O)C6H11 group attached to the benzene ring is an electron-withdrawing group due to the carbonyl functionality. As a result, it deactivates the aromatic ring towards electrophilic attack, making the reaction slower than that of benzene itself.

The deactivating nature of the substituent directs incoming electrophiles primarily to the meta position. This is because the resonance structures of the sigma complex intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions due to the adjacent electron-withdrawing carbonyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield predominantly 1-cyclohexyl-2-(3-nitrophenyl)ethanone.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Cyclohexyl-2-(3-nitrophenyl)ethanone |

| Bromination | Br₂, FeBr₃ | 1-Cyclohexyl-2-(3-bromophenyl)ethanone |

| Sulfonation | SO₃, H₂SO₄ | 3-(2-Cyclohexyl-2-oxoethyl)benzenesulfonic acid |

| Acylation | RCOCl, AlCl₃ | 1-Cyclohexyl-2-(3-acylphenyl)ethanone |

Note: This table presents predicted products based on general principles of electrophilic aromatic substitution.

Radical Reactions and Intermediates

This compound can participate in radical reactions, primarily involving the abstraction of hydrogen atoms to form radical intermediates. The most likely sites for hydrogen abstraction are the benzylic position and the carbons alpha to the carbonyl group, due to the stability of the resulting radicals.

The benzylic radical is stabilized by resonance with the phenyl ring, while the α-keto radical is stabilized by resonance with the carbonyl group. These radicals can then undergo various reactions, such as:

Dimerization: Two radicals can combine to form a dimer.

Disproportionation: One radical can abstract a hydrogen from another, leading to an alkene and an alkane.

Reaction with other molecules: Radicals can react with other species in the reaction mixture, such as oxygen (as in oxidative degradation) or halogenating agents.

For example, the free-radical bromination of this compound with N-bromosuccinimide (NBS) and a radical initiator would likely lead to substitution at the benzylic position, yielding 1-bromo-1-cyclohexyl-2-phenylethanone.

Enzyme-Catalyzed Transformations

Enzymes, particularly oxidoreductases, are capable of catalyzing transformations of ketones like this compound with high specificity and selectivity. The most common enzyme-catalyzed reaction for ketones is their reduction to the corresponding secondary alcohol.

Ketoreductases (KREDs) are a class of enzymes that utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl carbon, resulting in the formation of a hydroxyl group. The enzymatic reduction of this compound would yield 1-cyclohexyl-2-phenylethanol.

A key advantage of biocatalysis is the high degree of stereoselectivity that can be achieved. The reduction of the prochiral ketone this compound can lead to the formation of two enantiomers of the corresponding alcohol, (R)-1-cyclohexyl-2-phenylethanol and (S)-1-cyclohexyl-2-phenylethanol.

The specificity and selectivity of a biocatalyst are determined by the three-dimensional structure of its active site. The enzyme's active site binds the substrate in a specific orientation, which dictates which face of the carbonyl group is accessible to the hydride donor. By selecting an appropriate enzyme, it is often possible to produce one enantiomer in high excess, a critical consideration in the synthesis of chiral molecules.

The substrate specificity of ketoreductases can vary widely. Some enzymes have a broad substrate scope and can reduce a wide variety of ketones, while others are highly specific for a particular substrate. The size and shape of the substituents on the ketone, in this case, the cyclohexyl and benzyl groups, will influence how well the molecule fits into the enzyme's active site and thus affect the reaction rate and selectivity.

Table 2: Hypothetical Enantioselective Reduction of this compound with Different Biocatalysts

| Biocatalyst | Product | Enantiomeric Excess (ee) |

| Ketoreductase A | (R)-1-Cyclohexyl-2-phenylethanol | >99% |

| Ketoreductase B | (S)-1-Cyclohexyl-2-phenylethanol | 98% |

| Yeast Reductase | (S)-1-Cyclohexyl-2-phenylethanol | 95% |

Lack of Publicly Available Research on Enzyme Active Site Interactions of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific interactions between the chemical compound this compound and enzyme active sites are not publicly available at this time. Efforts to retrieve information regarding molecular docking studies, enzyme inhibition assays, or biocatalytic processes specifically involving this compound did not yield any relevant results.

The investigation sought to identify key parameters of such interactions, including the amino acid residues involved, the nature of the intermolecular forces at play (e.g., hydrogen bonding, hydrophobic interactions), and any associated kinetic data. However, the current body of scientific literature does not appear to contain studies focused on these aspects for this particular compound.

Consequently, a detailed analysis and the generation of data tables concerning the enzyme active site interactions of this compound, as requested, cannot be provided. It is important to note that the absence of such information in the public domain does not preclude the existence of such interactions but rather indicates a gap in the currently published research.

Further experimental research, including in vitro enzymatic assays and in silico molecular modeling, would be required to elucidate the potential interactions of this compound with enzyme active sites.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of 1 Cyclohexyl 2 Phenylethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 1-cyclohexyl-2-phenylethanone.

Proton NMR (¹H NMR) spectroscopy provides precise information on the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum reveals characteristic signals for the phenyl, methylene (B1212753) (benzylic), and cyclohexyl protons.

Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct chemical shifts (δ) reported in parts per million (ppm). thieme-connect.comuni-regensburg.de The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of 7.14-7.34 ppm. thieme-connect.comthieme-connect.com The two protons of the methylene group adjacent to the carbonyl (the benzylic protons) resonate as a sharp singlet at approximately 3.73 ppm, indicating no adjacent protons to couple with. thieme-connect.comthieme-connect.com

The proton on the cyclohexyl ring directly attached to the carbonyl group (the methine proton) is observed further upfield as a triplet of triplets around 2.46 ppm, with coupling constants (J) of 11.5 Hz and 3.5 Hz. thieme-connect.comthieme-connect.com This complex splitting pattern arises from coupling to the adjacent axial and equatorial protons on the cyclohexyl ring. The remaining protons of the cyclohexyl group produce a series of overlapping multiplets in the range of 1.05-1.86 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.14 - 7.34 | Multiplet | - | Phenyl group protons (5H) |

| 3.73 | Singlet | - | Benzylic methylene protons (-CH₂-) |

| 2.46 | Triplet of Triplets | 11.5, 3.5 | Cyclohexyl methine proton (-CH-) |

Data sourced from studies utilizing a 500 MHz NMR spectrometer in CDCl₃. thieme-connect.comthieme-connect.com

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum for this compound displays a characteristic signal for the carbonyl carbon at a significantly downfield chemical shift. wikipedia.org In CDCl₃, the ketone carbonyl (C=O) carbon resonates at approximately 210.2 ppm. rsc.org

The carbons of the phenyl ring appear in the aromatic region (125-134 ppm), with signals observed at 133.5 ppm (quaternary carbon), 128.5 ppm, and 127.5 ppm. rsc.org The benzylic methylene carbon gives a signal at 49.1 ppm. rsc.org The methine carbon of the cyclohexyl ring, bonded to the carbonyl group, is found at 46.8 ppm. rsc.org The remaining methylene carbons of the cyclohexyl ring resonate upfield at 27.5, 24.7, and 24.5 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 210.2 | Carbonyl carbon (C=O) |

| 133.5 | Phenyl quaternary carbon |

| 128.5 | Phenyl C-H carbons |

| 127.5 | Phenyl C-H carbons |

| 49.1 | Benzylic methylene carbon (-CH₂-) |

| 46.8 | Cyclohexyl methine carbon (-CH-) |

| 27.5 | Cyclohexyl methylene carbons |

| 24.7 | Cyclohexyl methylene carbons |

Data sourced from a study utilizing a 75 MHz NMR spectrometer in CDCl₃. rsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show strong correlations between the methine proton of the cyclohexyl ring (~2.46 ppm) and the adjacent methylene protons on the same ring. It would also map out the entire spin system of the cyclohexyl ring. The absence of a cross-peak between the benzylic methylene singlet (~3.73 ppm) and any other proton would confirm its isolated nature.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (one-bond C-H correlations). It would be used to definitively link each proton signal to its attached carbon. For example, it would show a cross-peak between the proton signal at 2.46 ppm and the carbon signal at 46.8 ppm, confirming their assignment as the cyclohexyl methine group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A cross-peak from the benzylic protons (δH ≈ 3.73 ppm) to the carbonyl carbon (δC ≈ 210.2 ppm), establishing the benzyl-carbonyl connection.

A correlation from the cyclohexyl methine proton (δH ≈ 2.46 ppm) to the carbonyl carbon (δC ≈ 210.2 ppm), confirming the cyclohexyl-carbonyl bond.

Correlations from the benzylic protons to the quaternary and ortho carbons of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of this compound (C₁₄H₁₈O). The theoretical monoisotopic mass of this compound is 202.135765 Da. An experimental HRMS measurement would confirm this exact mass, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is a definitive method for molecular formula verification. thieme-connect.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting fragment ions. This process provides detailed structural information. For this compound, the molecular ion ([M]⁺˙, m/z = 202) would be selected and subjected to collision-induced dissociation.

The resulting fragmentation pattern would be characteristic of an α-aryl ketone. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. This would lead to the formation of characteristic ions:

Loss of a cyclohexyl radical (•C₆H₁₁) to produce a benzoylmethyl cation ([C₈H₇O]⁺) at m/z = 119.

Loss of a benzyl (B1604629) radical (•C₇H₇) to produce a cyclohexylcarbonyl cation ([C₇H₁₁O]⁺) at m/z = 111.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by cleavage. This would result in the elimination of a neutral alkene molecule (C₅H₈) and the formation of a radical cation at m/z = 134.

Theoretical and Computational Chemistry Studies of 1 Cyclohexyl 2 Phenylethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Cyclohexyl-2-phenylethanone, these calculations can elucidate its electronic landscape and predict its geometry and stability.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

For a molecule like this compound, the HOMO is likely to be localized on the phenyl ring and the carbonyl group, which are the more electron-rich parts of the molecule. The LUMO, in turn, would also be expected to be centered around the carbonyl group and the phenyl ring, indicating that these are the regions most susceptible to nucleophilic attack. The MEP would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, with the carbonyl oxygen being a site of negative potential.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Location/Value | Significance |

|---|---|---|

| HOMO | Phenyl ring and carbonyl group | Region of electron donation (nucleophilicity) |

| LUMO | Carbonyl group and phenyl ring | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Moderate | Indicator of chemical reactivity and stability |

| MEP (Negative) | Carbonyl oxygen | Site for electrophilic attack |

| MEP (Positive) | Hydrogens of cyclohexyl/phenyl | Potential sites for nucleophilic interaction |

Ab initio calculations, which are based on first principles without the use of empirical data, can provide highly accurate predictions of molecular properties. For this compound, ab initio methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could be employed to calculate its optimized geometry, vibrational frequencies, and thermochemical properties.

These calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of spectroscopic data. Thermochemical properties such as the enthalpy of formation and Gibbs free energy can also be determined, providing insights into the molecule's stability and potential for chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netnih.govresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's dynamics, it is possible to identify the most stable conformers and the energy barriers between them. The cyclohexyl ring can exist in different conformations, such as the chair, boat, and twist-boat forms. MD simulations can reveal the preferred conformation of the cyclohexyl ring and the orientation of the phenyl and carbonyl groups relative to it. researchgate.net

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility, transport properties, and potential biological activity. For instance, simulating the molecule in a box of water molecules can help to understand how it is solvated and the nature of its interactions with the surrounding water molecules.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a molecule is related to its biological activity. acs.org While there is limited specific SAR data for this compound, general principles can be applied based on its structural features.

The presence of a ketone functional group, a cyclohexyl ring, and a phenyl ring provides several points for potential modification to explore SAR. For example, the substitution pattern on the phenyl ring could be varied to include electron-donating or electron-withdrawing groups, and the resulting changes in activity could be analyzed. Similarly, modifications to the cyclohexyl ring, such as the introduction of substituents, could also be explored.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to develop mathematical models that correlate the structural features of a series of related compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as its synthesis or its participation in further chemical transformations. A notable area of study for structurally similar compounds is the α-arylation of ketones. nih.govacs.orgresearchgate.netresearchgate.net

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. The transition state is a key point on the reaction pathway that represents the energy maximum. By calculating the structure and energy of the transition state, it is possible to determine the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For example, in the context of the α-arylation of a ketone, computational modeling could be used to investigate the different possible mechanistic pathways, such as those involving oxidative addition, transmetalation, and reductive elimination in a palladium-catalyzed reaction. nih.govacs.org These studies can provide detailed insights into the role of the catalyst, the nature of the intermediates, and the factors that control the stereoselectivity of the reaction.

Computational Prediction of Spectroscopic Data

Computational methods can be used to predict various spectroscopic data for this compound, which can be invaluable for its characterization.

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). github.ioresearchgate.netbohrium.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: The infrared (IR) spectrum can be predicted by calculating the vibrational frequencies of the molecule. nih.gov Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with the absorption bands in an experimental IR spectrum to identify the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Structural Unit |

|---|---|---|

| ¹³C NMR | ~200-210 ppm | Carbonyl carbon |

| ~120-140 ppm | Phenyl carbons | |

| ~25-50 ppm | Cyclohexyl carbons | |

| ¹H NMR | ~7.2-8.0 ppm | Phenyl protons |

| ~3.0-3.5 ppm | Proton alpha to carbonyl | |

| ~1.0-2.0 ppm | Cyclohexyl protons | |

| IR | ~1680-1700 cm⁻¹ | C=O stretch |

| ~2850-3000 cm⁻¹ | C-H stretch (aliphatic) | |

| ~3000-3100 cm⁻¹ | C-H stretch (aromatic) |

Applications of 1 Cyclohexyl 2 Phenylethanone in Organic Chemistry

Intermediate in Organic Synthesis

As a versatile chemical entity, 1-Cyclohexyl-2-phenylethanone is primarily utilized as an intermediate in multi-step synthetic sequences. Its constituent parts, the cyclohexyl ring and the phenyl-ethyl chain, can be modified to generate a diverse array of derivatives.

The structural framework of this compound is a component of various biologically active molecules. Ketones are pivotal in the synthesis of heterocyclic compounds, many of which form the core of modern pharmaceuticals. For instance, ketones can undergo condensation reactions with binucleophiles to form heterocyclic rings like pyrimidines, which are central to numerous therapeutic agents. growingscience.comnih.govnih.gov

Derivatives of similar structures, such as 1-phenyl-2-(phenylamino) ethanone (B97240), have been investigated as inhibitors of the MCR-1 enzyme, which is responsible for colistin (B93849) resistance in bacteria. nih.gov This suggests that this compound could serve as a scaffold for developing new antibacterial agents. The general synthetic approach involves the modification of the ketone and the surrounding groups to optimize biological activity.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Scaffold | Potential Therapeutic Area | Synthetic Transformation |

|---|---|---|

| Pyrimidine Derivatives | Anticancer, Antiviral, Antibacterial | Condensation with urea (B33335) or thiourea (B124793) derivatives |

| Substituted Amines | Neurological Disorders | Reductive amination |

The synthesis of agrochemicals, such as herbicides and fungicides, often involves the construction of complex organic molecules where a ketone intermediate plays a crucial role. For example, the synthesis of certain flavoring aryl ketones, which have applications in both the food and agrochemical industries, starts from benzylic alcohols and involves a ketone intermediate. nih.govacs.org While direct use of this compound in major agrochemicals is not extensively documented, its structural motifs are present in some active compounds. The development of novel pesticides and herbicides often relies on the derivatization of existing chemical scaffolds to enhance efficacy and reduce environmental impact.

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including flavors, fragrances, and electronic materials. Benzyl (B1604629) ketones, as a class, are valuable precursors in the synthesis of flavoring agents. acs.org Furthermore, derivatives of cyclohexyl phenyl ketone, a closely related compound, are used in the synthesis of photoinitiators like 1-Hydroxycyclohexyl phenyl ketone, which are essential components in UV-curable coatings and inks. google.comresearchgate.netguidechem.com The synthesis typically involves acylation, Friedel-Crafts reactions, and subsequent modifications. google.com

Role in Material Science

While direct applications of this compound in material science are not prominent in publicly available literature, its parent compound, cyclohexanone (B45756), is a key monomer in the production of nylon. nih.govvertecbiosolvents.comlabproinc.com It is also used as a solvent for resins and polymers. vertecbiosolvents.comlabproinc.com The unique combination of a bulky cyclohexyl group and an aromatic ring in this compound could potentially be exploited in the synthesis of specialty polymers with tailored thermal or optical properties. For instance, cyclohexyl phenyl ketone has been studied in the context of crosslinked compounds under thermal conditions. sigmaaldrich.com

Catalysis and Ligand Design

The design of ligands for catalytic applications is a sophisticated area of chemistry where specific structural features are required to achieve high efficiency and selectivity. nih.govsigmaaldrich.com While this compound itself is not a ligand, it can be a precursor for synthesizing molecules that can act as ligands. For example, the ketone can be converted into a chiral alcohol, which can then be incorporated into a larger ligand structure for asymmetric catalysis.

Furthermore, the catalytic hydrogenation of ketones is a significant area of research. Studies on the hydrogenation of acetophenone (B1666503) to phenylethanol, for instance, are abundant and explore various catalysts. chemrxiv.orgacs.org Similar catalytic systems could be applied to the hydrogenation of this compound to produce 1-cyclohexyl-2-phenylethanol, a potentially valuable chiral intermediate.

Derivatives of 1 Cyclohexyl 2 Phenylethanone: Synthesis and Research

Synthesis of Substituted 1-Cyclohexyl-2-phenylethanone Derivatives

Systematic modifications to the cyclohexyl ring have been explored to understand the steric and electronic requirements for biological activity. Research in related cyclohexyl ketone inhibitors has shown that the conformation of the cyclohexane (B81311) ring can be crucial for its interaction with biological targets. For instance, studies on cyclohexyl ketone inhibitors of the enzyme Pin1 revealed that these molecules consistently adopt a trans-diaxial conformation when docked into the active site. This suggests that the stereochemistry of substituents on the cyclohexyl ring of this compound derivatives could significantly influence their biological effects.

| Modification Type | Example Substituent | Synthetic Approach |

| Alkylation | Methyl, Ethyl | Grignard reaction with a protected cyclohexanone (B45756), followed by oxidation. |

| Hydroxylation | Hydroxyl (-OH) | Stereoselective reduction of a corresponding cyclohexenone derivative. |

| Functionalization | Amino, Halogen | Reductive amination or electrophilic halogenation of a cyclohexanone precursor. |

The phenyl ring offers a prime location for introducing a variety of substituents to probe electronic effects and potential new binding interactions. Standard aromatic substitution reactions are typically employed to achieve these modifications.

| Substitution Pattern | Example Substituent | Synthetic Approach |

| Para-substitution | Methoxy (-OCH3), Chloro (-Cl) | Friedel-Crafts acylation of a substituted benzene (B151609) with cyclohexylacetyl chloride. |

| Meta-substitution | Nitro (-NO2) | Nitration of a this compound precursor. |

| Ortho-substitution | Hydroxyl (-OH) | Directed ortho-metalation of a protected phenylethanone derivative. |

| Modification Type | Description | Synthetic Approach |

| Chain Extension/Contraction | Propionone or methanone (B1245722) linker | Homologation or degradation of the carboxylic acid precursor to the ketone. |

| Introduction of Heteroatoms | Replacement of a methylene (B1212753) group with O or N | Ether or amine synthesis from a corresponding haloalkane precursor. |

| α-Substitution | Alkylation or amination at the α-carbon | Enolate chemistry followed by reaction with an appropriate electrophile. |

Biological Activity Studies of Derivatives

Following the successful synthesis of various derivatives, researchers have undertaken studies to evaluate their potential biological activities. These investigations aim to identify promising compounds for further development and to understand the relationship between chemical structure and pharmacological effect.

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies would focus on how substitutions on the cyclohexyl and phenyl rings, as well as modifications to the ethanone (B97240) linker, affect their interaction with a particular biological target. For example, in a series of 1-phenyl-2-(phenylamino)ethanone derivatives studied as inhibitors of the MCR-1 enzyme, it was found that the nature of the substituents on the phenyl rings was critical for activity. While not direct derivatives of this compound, these findings highlight the importance of aromatic substitution in similar scaffolds.

| Moiety | Modification | Impact on Activity |

| Cyclohexyl Ring | Introduction of polar groups (e.g., -OH) | May increase solubility and potential for hydrogen bonding. |

| Phenyl Ring | Electron-withdrawing groups (e.g., -NO2) | Can alter the electronic properties and metabolic stability. |

| Ethanone Linker | Increased rigidity (e.g., introduction of a double bond) | May lead to higher binding affinity by reducing conformational entropy. |

The diverse structural features of this compound derivatives suggest that they could be explored for a range of pharmacological activities. Based on the activities of structurally related compounds, potential areas of investigation could include their effects as enzyme inhibitors or as modulators of receptor function. For instance, the structural similarity to some cathinone (B1664624) derivatives suggests that certain analogs could be evaluated for their effects on the central nervous system. However, specific pharmacological data for derivatives of this compound is not widely available in the public domain, indicating that this is an area ripe for further research.

Despite a comprehensive search of scientific literature, no specific research or applications detailing the incorporation of this compound derivatives into advanced materials were identified.

The investigation did not yield any data on the synthesis or research of derivatives of this compound for applications in areas such as polymer chemistry, photoinitiators, or liquid crystals. While broader classes of related compounds, such as chalcones and certain ketone derivatives, have been studied for their potential in materials science, literature directly addressing the derivatives of this compound in this context appears to be unavailable.

Therefore, the section on "Advanced Materials Incorporating Derivatives" cannot be completed at this time due to the absence of relevant research findings.

Toxicology and Biological Interactions of 1 Cyclohexyl 2 Phenylethanone

Mechanisms of Toxicity

The mechanisms through which 1-Cyclohexyl-2-phenylethanone may exert toxicity are likely related to its chemical structure, involving the reactivity of the carbonyl group and the metabolic pathways of the cyclohexyl and phenyl moieties.

The ketone functional group is a key feature of this compound's structure. The carbonyl group is polar, with the oxygen atom being more electronegative than the carbon atom, making the oxygen nucleophilic and the carbon electrophilic. wikipedia.org This polarity allows for interactions with biological molecules. Ketones can act as hydrogen-bond acceptors, which may influence their solubility and interactions in aqueous biological environments. wikipedia.org

Structurally similar compounds, such as other alkyl-phenylketones, are known to interact with various biological targets. For instance, acetophenone (B1666503), the simplest aromatic ketone, is metabolized in the human body to benzoic acid, carbonic acid, and acetone (B3395972). wikipedia.org The potential for this compound to undergo metabolic transformation is high, and its metabolites could interact with cellular macromolecules. The reactivity of the carbonyl group could also lead to the formation of Schiff bases with primary amino groups in proteins, potentially altering their function.

Ketones are known to have effects on the central nervous system. dntb.gov.ua For example, industrial ketones like acetone and methyl ethyl ketone can have neurotoxic interactions. nih.gov While specific neurotoxicity data for this compound is unavailable, studies on related compounds provide some insights. For instance, cyclohexanone (B45756) has been shown to cause narcosis, loss of coordination, and central nervous system depression at high doses in animal studies. nih.gov Acute exposure to acetophenone vapor can also be narcotic in high concentrations. nih.gov Given these precedents, it is plausible that this compound could exhibit similar neurotoxic effects, particularly at high exposure levels.

Some ketones have been observed to potentiate the neurotoxicity of other chemicals. nih.gov The lipophilic nature of the cyclohexyl and phenyl groups in this compound could facilitate its distribution into the central nervous system, potentially leading to depressant effects.

The potential for this compound to induce oxidative stress is a significant toxicological consideration. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov The metabolism of xenobiotics, including aromatic ketones, can lead to the generation of ROS.

The metabolism of the phenyl group, potentially through cytochrome P450 enzymes, could generate reactive intermediates that contribute to oxidative stress. nih.gov While direct evidence for this compound is lacking, some studies on α,β-unsaturated ketones have shown they can induce oxidative stress. researchgate.net Although this compound is not an α,β-unsaturated ketone, its metabolism could still lead to the formation of compounds that disrupt the cellular redox balance. The induction of oxidative stress can lead to damage to lipids, proteins, and DNA, contributing to cellular injury. nih.gov

The immunomodulatory potential of this compound is not characterized. However, some related compounds have been shown to possess immunomodulatory properties. For example, certain aryl-cyclohexanone derivatives have demonstrated anti-inflammatory and immunomodulatory activity in vitro, with the ability to repolarize macrophages from a pro-inflammatory to an anti-inflammatory phenotype. researchgate.net

Phytochemicals with ketone structures are also known to modulate immune responses. nih.gov The presence of both a cyclohexyl and a phenyl ring in this compound could allow for interactions with immune cells and their signaling pathways. However, without specific studies, any discussion of its immunomodulatory effects remains speculative.

In Vitro and In Vivo Toxicological Studies

In Vitro Studies: In vitro cytotoxicity assays on various cell lines are a common method for assessing the toxicity of chemical compounds. mdpi.com For instance, the toxicity of aromatic ketones to yeast cells has been investigated, showing that compounds like acetophenone can be poisonous to these cells at certain concentrations. srce.hr The cytotoxicity of a subset of cosmetically-relevant ketones has been shown to be altered by metabolic activation, highlighting the importance of considering metabolism in in vitro toxicity testing. x-cellr8.com

In Vivo Studies: In vivo studies in animal models are crucial for understanding the systemic toxicity of a compound. For cyclohexanone, the oral LD50 in rats has been reported to be 1.80 g/kg. nih.gov Inhalation exposure to high concentrations of cyclohexanone in rabbits induced narcosis and other toxic effects. nih.gov For acetophenone, the oral LD50 in rats is 815 mg/kg. wikipedia.org A study on the structurally similar 1-hydroxycyclohexyl phenyl ketone showed acute toxicity to freshwater microcrustaceans with EC50 values ranging from 27 to 55 mg/L. mdpi.comresearchgate.net

The following table summarizes acute toxicity data for compounds structurally related to this compound.

| Compound | Test Organism | Route of Administration | Acute Toxicity Value | Reference |

| Cyclohexanone | Rat | Oral | LD50: 1.80 g/kg | nih.gov |

| Acetophenone | Rat | Oral | LD50: 815 mg/kg | wikipedia.org |

| 1-Hydroxycyclohexyl phenyl ketone | Daphnia magna | Aquatic | EC50: 27-55 mg/L | mdpi.comresearchgate.net |

This interactive data table is based on available data for structurally related compounds and is for illustrative purposes only. The toxicity of this compound may differ.

Structure-Toxicity Relationships

The relationship between the chemical structure of a compound and its toxicity is a fundamental concept in toxicology. For ketones, several structure-toxicity relationships have been identified. nih.gov The toxicity of ketones can be influenced by factors such as the length of carbon chains and the presence of unsaturation. nih.govresearchgate.net

For this compound, the key structural features are the cyclohexyl ring, the phenyl group, and the ketone carbonyl group. The lipophilicity imparted by the cyclohexyl and phenyl groups will affect its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence its toxicity.

Impact on Dopaminergic Activity

The interaction of this compound and its structural analogs with the dopaminergic system is a key area of investigation for understanding their psychoactive effects. Research into compounds with similar chemical structures, such as synthetic cathinones, provides significant insights into these mechanisms. Specifically, studies on 2-cyclohexyl-2-(methylamino)-1-phenylethanone (MACHP), a close structural analog of this compound, have demonstrated a clear impact on dopaminergic pathways.

In preclinical studies, both MACHP and a related compound, 2-(methylamino)-1-phenyloctan-1-one (MAOP), were found to affect dopaminergic activity, which is believed to contribute to their rewarding properties. nih.gov A key finding from these studies was that both MACHP and MAOP led to a reduction in the gene expression of the dopamine (B1211576) transporter (DAT) in the striatum. nih.gov The dopamine transporter is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates the dopaminergic signal. By reducing the expression of the gene that codes for this transporter, these compounds can lead to prolonged and elevated levels of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This modulation of the dopaminergic system is a well-established mechanism underlying the reinforcing effects of many stimulant drugs.

The following table summarizes the observed effects of MACHP and MAOP on dopaminergic activity based on preclinical research findings. nih.gov

| Compound | Effect on Dopamine Transporter (DAT) Gene Expression | Implied Impact on Dopaminergic Neurotransmission |

| 2-cyclohexyl-2-(methylamino)-1-phenylethanone (MACHP) | Reduction in the striatum | Enhanced |

| 2-(methylamino)-1-phenyloctan-1-one (MAOP) | Reduction in the striatum | Enhanced |

This table is based on data from preclinical studies and illustrates the impact of these compounds on a key component of the dopaminergic system.

Abuse Potential and Addiction Mechanisms of Related Compounds

The abuse potential of compounds structurally related to this compound, particularly those within the α-pyrrolidinophenone (α-PVP) class of synthetic cathinones, is considered high. This is primarily attributed to their potent effects on monoamine transporters, especially the dopamine transporter (DAT). researchgate.netfrontiersin.org

The primary mechanism of action for many synthetic cathinones, including pyrovalerone derivatives, is the inhibition of dopamine and norepinephrine (B1679862) reuptake by blocking their respective transporters (DAT and NET). frontiersin.orgfrontiersin.org This action is similar to that of cocaine. frontiersin.orgfrontiersin.org By blocking these transporters, the drugs cause an increase in the extracellular concentrations of dopamine and norepinephrine, leading to enhanced stimulation of postsynaptic neurons. wikipedia.org The dopaminergic pathways are strongly associated with the brain's reward system, and their overstimulation is a key factor in the development of addictive behaviors. wikipedia.org

Compounds with a pyrrolidine (B122466) ring, a feature of many potent synthetic cathinones, tend to exhibit a high affinity for the dopamine transporter. researchgate.net For instance, pyrovalerone has been shown to inhibit DAT with a tenfold higher efficacy than cocaine, resulting in more potent effects and a greater potential for abuse. researchgate.net The reinforcing effects of these substances are demonstrated in animal studies where rodents will self-administer the drugs, indicating their rewarding properties. nih.govfrontiersin.org For example, MACHP was found to be self-administered by rats in laboratory settings. nih.gov

The addiction mechanism for these dopamine reuptake inhibitors involves the neuroadaptations that occur with repeated use. The sustained elevation of dopamine levels can lead to changes in the brain's reward circuitry, resulting in tolerance, dependence, and compulsive drug-seeking behavior. The psychostimulant effects, such as euphoria and increased energy, are significant drivers of their recreational use and subsequent abuse. researchgate.net

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-aryl ketones, including 1-Cyclohexyl-2-phenylethanone, is an area of active research, with a strong emphasis on developing greener and more efficient methods. researchgate.net Future work will likely move away from traditional methods that may involve harsh conditions or hazardous reagents.

Key areas of development include:

Transition-Metal-Free Synthesis: Exploring methodologies like the Meerwein arylation of diazonium salts offers a scalable and less toxic alternative to heavy metal catalysts. nih.gov

Photoredox Catalysis: Light-mediated reactions present a mild and powerful approach for the α-arylation of ketones, enabling the use of readily available starting materials under ambient conditions. chemrxiv.org

Aqueous Media Synthesis: The use of designer surfactants to facilitate reactions in water instead of organic solvents represents a significant step towards sustainable chemistry. rsc.orgrsc.org This approach not only reduces volatile organic compound (VOC) emissions but also allows for potential recycling of the catalytic system. rsc.org

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball milling, for reactions like the acyl Suzuki-Miyaura cross-coupling can offer a highly efficient and environmentally friendly route to aryl ketones. organic-chemistry.org

These innovative synthetic strategies aim to improve yield, reduce waste, and utilize less hazardous materials, aligning with the principles of green chemistry. frontiersin.org

| Synthetic Approach | Key Advantages | Potential for this compound Synthesis |

| Transition-Metal-Free Routes | Avoids toxic heavy metals, scalable. nih.gov | Direct arylation of cyclohexyl methyl ketone precursors. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. chemrxiv.org | C-H activation of cyclohexyl ketones and coupling with phenyl precursors. |

| Aqueous Surfactant Media | Eliminates organic solvents, recyclable catalyst systems. rsc.orgrsc.org | α-arylation of cyclohexyl ketones with phenyl halides in water. rsc.org |

| Mechanochemistry | Solvent-free, rapid reaction times, high chemoselectivity. organic-chemistry.org | Solid-state synthesis from acyl chlorides and boronic acids. organic-chemistry.org |

Exploration of New Biological Applications

While the primary applications of this compound are currently in organic synthesis, its structural motifs are present in various biologically active molecules. Future research will likely focus on synthesizing and screening derivatives of this compound for novel therapeutic properties. The α-arylated ketone structure is a key component in many pharmaceuticals. researchgate.net

Potential areas for biological exploration include:

Enzyme Inhibition: Ketone-containing compounds have been investigated as inhibitors for enzymes like Pin1, which is implicated in certain cancers. nih.gov Derivatives of this compound could be designed and tested as potential enzyme inhibitors.

Antimicrobial and Antiviral Agents: The core structure can be modified to explore potential antimicrobial or antiviral activities, a common strategy in drug discovery.

Central Nervous System (CNS) Activity: Many CNS-active drugs contain phenyl and cyclohexyl groups. Derivatives could be synthesized to probe interactions with various receptors and transporters in the brain.

The synthesis of libraries of related compounds, followed by high-throughput screening, will be a crucial strategy in identifying new lead compounds for drug development.

| Potential Biological Target | Rationale | Research Approach |

| Enzyme Inhibition (e.g., Pin1) | Ketone moiety can mimic transition states in enzymatic reactions. nih.gov | Synthesis of analogues and in vitro enzyme assays. |

| Antimicrobial Activity | Core scaffold can be functionalized to interact with microbial targets. | Screening against a panel of bacteria and fungi. |

| CNS Receptors | Phenyl and cyclohexyl groups are common in CNS-active compounds. | Design of derivatives with varied substituents and receptor binding assays. |

Advanced Spectroscopic Techniques for Real-time Monitoring

To optimize the synthesis of this compound, particularly on an industrial scale, it is essential to understand reaction kinetics and mechanisms in real-time. perkinelmer.com Advanced spectroscopic techniques are invaluable for this purpose.

Future research will likely involve the application of:

In-line Fourier Transform Infrared (FT-IR) Spectroscopy: Techniques like ReactIR™ can be used to monitor the concentration of reactants, intermediates, and products in real-time by tracking characteristic vibrational frequencies, such as the carbonyl (C=O) stretch. perkinelmer.comresearchgate.net The C=O bond in ketones provides a strong, clear absorption between 1660 and 1770 cm⁻¹. pressbooks.pub

Raman Spectroscopy: This technique is highly effective for monitoring reactions in solution, providing detailed information about bond vibrations and molecular structure. researchgate.net It can be used to follow the formation of the C=O bond and changes in the aromatic and aliphatic C-H bonds during the synthesis.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about all species in the reaction mixture, allowing for the unambiguous identification of intermediates and byproducts, leading to a deeper mechanistic understanding.

These Process Analytical Technology (PAT) tools enable precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. perkinelmer.com

| Spectroscopic Technique | Information Gained | Application in Synthesis of this compound |

| In-line FT-IR | Real-time concentration of species, reaction kinetics. perkinelmer.comresearchgate.net | Monitoring the consumption of starting ketone and formation of the product C=O bond. |

| Raman Spectroscopy | Molecular structure, reaction progress, kinetics. researchgate.net | Tracking changes in C=C, C=O, and C-H bonds to determine reaction endpoints. |

| In situ NMR | Detailed structural identification of intermediates and byproducts. | Elucidating the reaction mechanism and identifying potential side reactions. |

Enhanced Computational Modeling and Machine Learning Applications

Computational chemistry and artificial intelligence are revolutionizing how chemical research is conducted. researchgate.net For this compound, these tools can accelerate discovery and optimization.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the stability of intermediates, and understand the role of catalysts in synthetic routes. mdpi.com This can guide the design of more efficient synthetic processes.

Machine Learning (ML) for Reaction Optimization: ML algorithms can analyze large datasets from high-throughput screening experiments to predict reaction yields and identify optimal reaction conditions (e.g., catalyst, solvent, temperature) with greater speed and accuracy than traditional methods. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: If biological activities are discovered, QSAR models can be developed to predict the activity of new, unsynthesized derivatives of this compound. mdpi.com This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates. researchgate.net

The integration of these computational approaches will create a synergistic feedback loop with experimental work, significantly reducing the time and resources required for research and development. researchgate.netmdpi.com

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction pathways for novel syntheses. mdpi.com | More efficient and selective synthetic routes. |

| Machine Learning (ML) | Predicting reaction yields and optimizing conditions. researchgate.net | Higher yields, reduced development time, cost savings. |

| QSAR Modeling | Predicting biological activity of derivatives. mdpi.com | Focused synthesis of potent drug candidates. |

Comprehensive Environmental Risk Assessment and Mitigation Strategies

As with any chemical compound, understanding the environmental fate and potential toxicity of this compound is crucial for responsible lifecycle management. medicaljournalofcairouniversity.netnih.gov Although specific data for this compound is limited, research on related substances like acetophenone (B1666503) provides a framework for future investigation. epa.govepa.gov

Key research areas for a comprehensive assessment include:

Biodegradability Studies: Determining the rate and extent to which this compound is broken down by microorganisms in soil and water is essential to assess its persistence in the environment. epa.gov

Ecotoxicity Testing: Evaluating the potential toxicity to aquatic organisms (e.g., fish, daphnia, algae) is necessary to understand its potential impact on ecosystems.

Bioaccumulation Potential: Investigating whether the compound is likely to accumulate in the tissues of living organisms is a critical component of risk assessment. epa.gov

Development of Mitigation Strategies: Research into "green" or benign-by-design pharmaceuticals, which are designed to be effective yet break down into harmless substances after excretion, offers a proactive approach to minimizing environmental impact. frontiersin.orgnih.gov Additionally, improving wastewater treatment processes to effectively remove such compounds is a critical area of research. frontiersin.orgmdpi.com

A thorough environmental risk assessment will ensure that the benefits of this compound can be realized without causing unintended harm to the environment. frontiersin.orgmedicaljournalofcairouniversity.net

| Assessment Area | Research Objective | Relevance |

| Biodegradability | Quantify persistence in soil and aquatic environments. | Determines the potential for long-term environmental exposure. |

| Ecotoxicity | Measure acute and chronic effects on representative aquatic species. | Establishes safe environmental concentration limits. |

| Bioaccumulation | Determine the octanol-water partition coefficient and conduct bioaccumulation studies. epa.gov | Assesses the risk of the compound moving up the food chain. |

| Mitigation Strategies | Design environmentally benign derivatives and improve waste treatment. nih.govfrontiersin.org | Reduces the overall environmental footprint of the compound and its byproducts. |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Cyclohexyl-2-phenylethanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where cyclohexane derivatives react with phenylethanone precursors. Optimizing catalysts (e.g., Lewis acids like AlCl₃) and solvents (e.g., dichloromethane) is critical. Reaction temperature (typically 0–25°C) and stoichiometric ratios should be systematically varied to maximize yield. Detailed protocols for reproducibility, including characterization via NMR and IR, should follow guidelines for experimental documentation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural elucidation, identifying cyclohexyl and phenyl proton environments. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns. Data interpretation must align with spectral databases and reference standards, as emphasized in analytical protocols .

Q. How should researchers assess the purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with flame ionization detection are standard for purity analysis. Melting point determination (if solid) and elemental analysis (C, H, O) validate identity and homogeneity. For known compounds, cross-referencing with literature data (e.g., CAS registry entries) is crucial .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved during structural confirmation?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from impurities or stereochemical variations. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based IR/Raman simulations) or crystallographic data (if available). Cross-validation with independent synthetic batches ensures consistency .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For stereoisomers, chiral stationary phases or recrystallization in polar/non-polar solvent mixtures (e.g., ethanol/water) may separate enantiomers. Purity post-purification must be confirmed via HPLC and spectroscopic methods .

Q. How does the steric environment of the cyclohexyl group influence the reactivity of this compound?

- Methodological Answer : The equatorial preference of cyclohexyl substituents (due to 1,3-diaxial strain) affects reaction kinetics. Computational modeling (e.g., molecular mechanics) can predict steric hindrance in nucleophilic additions or reductions. Experimental kinetic studies under varying temperatures and solvents quantify steric effects .

Q. What are the best practices for validating analytical methods in quantifying this compound?

- Methodological Answer : Validate HPLC/GC methods by assessing linearity (R² > 0.99), limit of detection (LOD), and precision (RSD < 2%). Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Method robustness should be tested across multiple instruments and operators, adhering to ICH guidelines .

Q. How can this compound be utilized as a precursor in multi-step syntheses?

- Methodological Answer : The ketone group enables derivatization via Grignard reactions, hydride reductions, or condensation with amines. For example, reductive amination could yield cyclohexyl-phenyl ethanamine analogs. Reaction pathways must be optimized using Design of Experiments (DoE) to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |